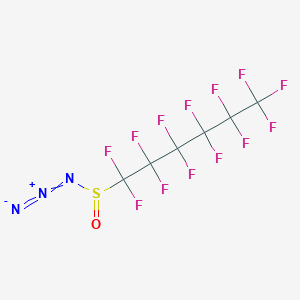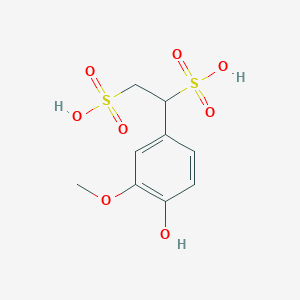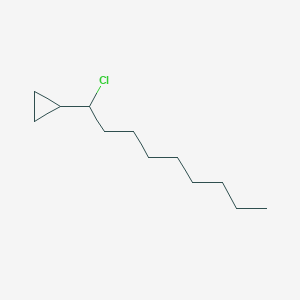![molecular formula C30H22Cl2N2O5 B14492809 2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] CAS No. 64571-91-1](/img/structure/B14492809.png)
2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] typically involves the reaction of 2-benzoyl-4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] involves its interaction with specific molecular targets. The benzoyl and chlorophenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Oxybis[N-(2-benzoylphenyl)acetamide]
- 2,2’-Oxybis[N-(4-chlorophenyl)acetamide]
- 2,2’-Oxybis[N-(2-benzoyl-4-methylphenyl)acetamide]
Uniqueness
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] is unique due to the presence of both benzoyl and chlorophenyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
64571-91-1 |
|---|---|
Formule moléculaire |
C30H22Cl2N2O5 |
Poids moléculaire |
561.4 g/mol |
Nom IUPAC |
2-[2-(2-benzoyl-4-chloroanilino)-2-oxoethoxy]-N-(2-benzoyl-4-chlorophenyl)acetamide |
InChI |
InChI=1S/C30H22Cl2N2O5/c31-21-11-13-25(23(15-21)29(37)19-7-3-1-4-8-19)33-27(35)17-39-18-28(36)34-26-14-12-22(32)16-24(26)30(38)20-9-5-2-6-10-20/h1-16H,17-18H2,(H,33,35)(H,34,36) |
Clé InChI |
XYHSVWRXGZFKNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)

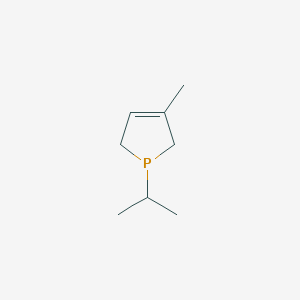
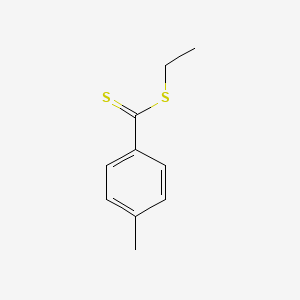
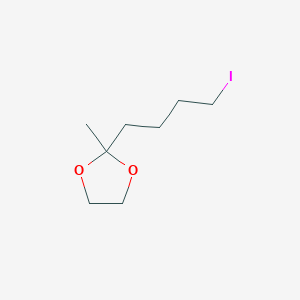
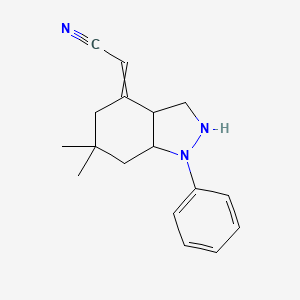
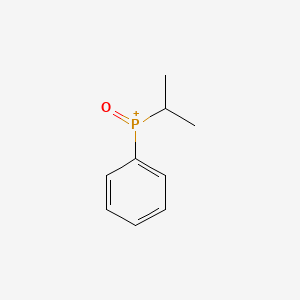
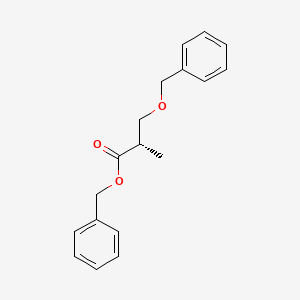
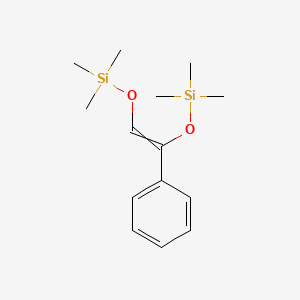
![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

